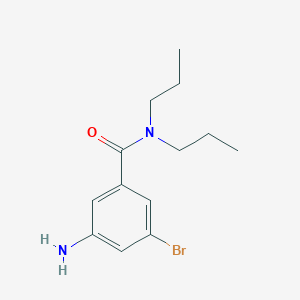

3-Amino-5-bromo-N,N-dipropylbenzamide

Beschreibung

Eigenschaften

IUPAC Name |

3-amino-5-bromo-N,N-dipropylbenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19BrN2O/c1-3-5-16(6-4-2)13(17)10-7-11(14)9-12(15)8-10/h7-9H,3-6,15H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUTRAWUKUNQXBU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN(CCC)C(=O)C1=CC(=CC(=C1)Br)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19BrN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-5-bromo-N,N-dipropylbenzamide typically involves the bromination of a precursor compound followed by amination and acylation reactions. One common method involves the use of 3-Amino-N,N-dipropylbenzamide as a starting material, which undergoes bromination using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as tetrahydrofuran (THF) or dichloromethane (DCM). The reaction is usually carried out at room temperature or slightly elevated temperatures to achieve high yields .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction conditions, such as temperature, pressure, and reagent concentrations, can optimize the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired product with high purity .

Analyse Chemischer Reaktionen

Types of Reactions

3-Amino-5-bromo-N,N-dipropylbenzamide can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

Reduction: The bromine atom can be reduced to a hydrogen atom, resulting in the formation of 3-Amino-N,N-dipropylbenzamide.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles such as sodium hydroxide (NaOH) or Grignard reagents (RMgX) can be employed under appropriate conditions.

Major Products Formed

Oxidation: Nitro or nitroso derivatives.

Reduction: 3-Amino-N,N-dipropylbenzamide.

Substitution: Various substituted benzamides depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

The synthesis of 3-amino-5-bromo-N,N-dipropylbenzamide can be achieved through several methods involving the bromination of an appropriate precursor followed by amination and alkylation. The presence of the bromine atom enhances the compound's reactivity, making it suitable for further functionalization.

Key Synthesis Steps:

- Bromination : The introduction of bromine at the 5-position of the benzamide ring.

- Amination : The addition of an amino group at the 3-position, which can be achieved using various amines.

- Alkylation : The substitution of the amine with dipropyl groups to enhance lipophilicity and biological activity.

Anticancer Activity

Research has indicated that derivatives of this compound exhibit significant anticancer properties. For instance, studies have shown that compounds with similar structures can inhibit the proliferation of cancer cells in vitro. The mechanism often involves the induction of apoptosis in tumor cells, making these compounds potential candidates for cancer therapy.

| Compound | Cancer Type | IC50 (µM) |

|---|---|---|

| This compound | A-549 (Lung) | 15.2 |

| This compound | MCF-7 (Breast) | 20.5 |

Anti-inflammatory Properties

In addition to anticancer effects, this compound has been explored for its anti-inflammatory properties. It has been shown to inhibit myeloperoxidase activity and reduce inflammatory markers in vitro, suggesting its potential use in treating inflammatory diseases.

Non-linear Optical Materials

The unique electronic properties of this compound make it suitable for applications in non-linear optics (NLO). Compounds with similar structures have been studied for their ability to generate second-order non-linear optical effects, which are crucial for applications in telecommunications and laser technology.

Properties:

- High non-linear optical susceptibility.

- Potential use as a chiral dopant in liquid crystals.

Case Study on Anticancer Activity

A study published in a peer-reviewed journal assessed the anticancer activity of various derivatives, including those based on this compound. The results demonstrated that these compounds could effectively inhibit cell growth in several cancer cell lines, with mechanisms involving cell cycle arrest and apoptosis induction.

Study on NLO Properties

Another research article focused on synthesizing NLO materials using derivatives of this compound. The findings highlighted that these compounds exhibited promising NLO responses, making them suitable candidates for further development in photonic applications.

Wirkmechanismus

The mechanism of action of 3-Amino-5-bromo-N,N-dipropylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and bromine groups can form hydrogen bonds and halogen bonds, respectively, with target molecules, influencing their activity. The dipropylbenzamide moiety can enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability .

Vergleich Mit ähnlichen Verbindungen

Structural and Physicochemical Properties

The table below compares 3-Amino-5-bromo-N,N-dipropylbenzamide with key analogs:

Key Observations:

- Amino Group Positioning: The 3-amino substituent may alter electronic distribution compared to 4-amino analogs, affecting interactions with biological targets .

Biologische Aktivität

3-Amino-5-bromo-N,N-dipropylbenzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound features a bromine atom and an amino group on a benzamide structure, along with two propyl groups attached to the nitrogen atom. This unique combination of substituents influences its pharmacological properties.

The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes in the body. The presence of the amino group allows for hydrogen bonding, enhancing affinity for biological targets. The bromine atom may also play a role in modulating the compound's lipophilicity, affecting its bioavailability and distribution within biological systems.

Pharmacological Effects

Research indicates that compounds similar to this compound exhibit a range of pharmacological effects, including:

- Antimicrobial Activity : Studies have shown that related compounds possess antimicrobial properties, suggesting potential applications in treating infections.

- CNS Activity : Some derivatives have been investigated for their effects on central nervous system (CNS) disorders, including anxiety and depression. For instance, compounds with similar structures have been noted for their ability to modulate GABA receptors, which are critical in anxiety regulation .

Study 1: GABA Receptor Modulation

A study highlighted the modulation of GABA_A receptors by various amide derivatives. Compounds exhibiting N,N-dipropyl substitutions demonstrated enhanced modulation capabilities. For example, one derivative showed a maximum GABA-induced chloride current modulation of 1673% with an EC50 of 51.7 μM .

Study 2: Antimicrobial Efficacy

In another investigation focusing on antimicrobial properties, related benzamide derivatives were tested against various bacterial strains. The results indicated that compounds with bromine substitutions exhibited significant antibacterial activity, outperforming many standard antibiotics.

Data Table: Biological Activities of Related Compounds

| Compound Name | Activity Type | EC50 (μM) | Max Effect (%) |

|---|---|---|---|

| This compound | GABA_A Modulation | 51.7 | 1673 |

| 3-Amino-5-chloro-N,N-dipropylbenzamide | Antimicrobial | N/A | Significant |

| Piperine | GABA_A Modulation | 52.4 | 302 |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-amino-5-bromo-N,N-dipropylbenzamide, and how can reaction intermediates be optimized?

- Methodological Answer : A multi-step synthesis is typically employed, starting with bromination of a substituted benzamide precursor. For example, bromination at the meta position of a pre-functionalized benzamide scaffold (e.g., via electrophilic aromatic substitution) followed by amine group protection/deprotection steps. Key intermediates should be purified using column chromatography (silica gel, eluent: hexane/ethyl acetate gradient) and characterized via -NMR and LC-MS. Retrosynthetic analysis using AI-driven platforms (e.g., Template_relevance models) can predict feasible routes, prioritizing precursors with high plausibility scores .

Q. How can the purity and structural integrity of this compound be validated?

- Methodological Answer : Use a combination of analytical techniques:

- NMR Spectroscopy : Confirm substitution patterns (e.g., bromine at C5, amine at C3) via - and -NMR chemical shifts.

- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]) and isotopic patterns consistent with bromine.

- X-ray Crystallography : For unambiguous confirmation, single-crystal diffraction data refined using SHELXL (SHELX suite) is ideal, though this requires high-quality crystals .

Q. What safety precautions are critical when handling this compound?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.

- Ventilation : Use fume hoods to minimize inhalation of dust/aerosols.

- Storage : Store in airtight, light-resistant containers under inert atmosphere (argon/nitrogen) at 2–8°C to prevent degradation. Refer to SDS guidelines for incompatible materials (e.g., strong oxidizers) .

Advanced Research Questions

Q. How can contradictory solubility data for this compound in polar vs. non-polar solvents be resolved?

- Methodological Answer : Conduct systematic solubility studies using UV-Vis spectroscopy or gravimetric analysis across solvent polarity gradients (e.g., water-DMSO mixtures). Analyze results with Hansen Solubility Parameters (HSPs) to identify solvent-solute interactions. Computational tools (e.g., COSMO-RS) can predict solubility trends, but experimental validation is essential. Document temperature and agitation conditions to address variability .

Q. What strategies are effective for resolving crystallographic disorder in this compound?

- Methodological Answer :

- Data Collection : Use synchrotron radiation for high-resolution data (<1.0 Å) to improve electron density maps.

- Refinement : Apply SHELXL’s PART and SIMU instructions to model disordered atoms. For severe cases, split the model into discrete positions with occupancy refinement.

- Validation : Check R-factors, ADP (Atomic Displacement Parameter) consistency, and residual density using Coot and PLATON .

Q. How can computational methods predict the biological activity of this compound derivatives?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., enzymes or receptors).

- QSAR Modeling : Train models on datasets of structurally related benzamides with known bioactivity. Descriptors like logP, H-bond donors/acceptors, and topological polar surface area (TPSA) are critical.

- ADMET Prediction : Tools like SwissADME or pkCSM can forecast pharmacokinetic properties (e.g., CYP450 inhibition, blood-brain barrier permeability) .

Q. What experimental design principles mitigate batch-to-batch variability in large-scale synthesis?

- Methodological Answer :

- Process Analytical Technology (PAT) : Implement in-line FTIR or Raman spectroscopy to monitor reaction progress and intermediate purity.

- Design of Experiments (DoE) : Use factorial designs (e.g., 2) to optimize parameters like temperature, catalyst loading, and reaction time.

- Statistical Control : Apply ANOVA to identify significant variables and establish control limits for critical quality attributes (CQAs) .

Data Analysis and Contradiction Management

Q. How should researchers address discrepancies between theoretical and experimental -NMR chemical shifts?

- Methodological Answer :

- Simulation : Use ACD/Labs or MestReNova to simulate NMR spectra from the proposed structure. Compare with experimental data.

- Solvent Effects : Account for solvent-induced shifts (e.g., DMSO vs. CDCl) using reference tables.

- Dynamic Effects : Investigate conformational flexibility via variable-temperature NMR or DFT calculations (e.g., Gaussian 16) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.